molecular formula C19H34Cl2N2O2 B1668250 Camylofine dihydrochloride CAS No. 5892-41-1

Camylofine dihydrochloride

Cat. No. B1668250
CAS RN: 5892-41-1
M. Wt: 393.4 g/mol
InChI Key: ZHRVNCCPAKIGRH-UHFFFAOYSA-N
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Description

Camylofine dihydrochloride, also known as Camylofin, is an antimuscarinic drug . It is a smooth muscle relaxant with both anticholinergic action as well as direct smooth muscle action . The anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors . It is used to treat stomach ache in infants and children .


Synthesis Analysis

The synthesis of Camylofine involves the Hell–Volhard–Zelinsky halogenation on phenylacetic acid, which gives 2-Bromo-2-phenylacetyl bromide. This is then treated with isoamyl alcohol to give 3-methylbutyl bromo (phenyl)acetate. The final step is alkylation with N,N-Diethylethylenediamine .


Molecular Structure Analysis

The molecular formula of Camylofine is C19H32N2O2 . The average mass is 320.470 Da and the monoisotopic mass is 320.246368 Da .


Physical And Chemical Properties Analysis

Camylofine has a molecular formula of C19H32N2O2 and a molecular weight of 320.47 .

Scientific Research Applications

Camylofine dihydrochloride, known for its antispasmodic properties, has several applications in scientific research, particularly in the field of medicine. Here’s a comprehensive analysis of six unique applications:

Obstetrics and Gynecology

Application Summary

Camylofine dihydrochloride is used to alleviate abdominal colic and accelerate labor . It’s particularly effective in managing prolonged labor and facilitating cervical dilatation.

Methods of Application

The drug is administered intramuscularly or intravenously, with the intravenous route providing a quicker onset of action. Dosage and administration are tailored to the patient’s needs, considering factors like the stage of labor.

Results and Outcomes

Studies have shown that camylofine can significantly increase the cervical dilatation rate (CDR) and reduce the duration of the first stage of labor . It has been compared favorably with other antispasmodics, demonstrating a faster CDR and a reduction in the active first stage of labor.

Safety And Hazards

Camylofine dihydrochloride is moderately toxic by ingestion and can emit toxic fumes of NOx when heated to decomposition . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Camylofine dihydrochloride is available in India and other Latin American and African countries, for the treatment of abdominal colic and for acceleration of labor . A systematic review and meta-analysis assessed the effectiveness and safety of camylofin compared with other antispasmodics in labor augmentation . The study demonstrated the benefit of camylofin in labor augmentation with a faster cervical dilatation rate and reduction in the active first stage of labor in Indian women .

properties

IUPAC Name

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2.2ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRVNCCPAKIGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974421
Record name 3-Methylbutyl {[2-(diethylamino)ethyl]amino}(phenyl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camylofine dihydrochloride

CAS RN

5892-41-1
Record name 3-Methylbutyl {[2-(diethylamino)ethyl]amino}(phenyl)acetate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl α-(2-diethylaminoethylamino)phenylacetate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMYLOFIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO02H82C7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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